molecular formula C8H11BClNO3 B582329 (5-Chloro-2-propoxypyridin-3-yl)boronic acid CAS No. 1217501-43-3

(5-Chloro-2-propoxypyridin-3-yl)boronic acid

Cat. No. B582329
CAS RN: 1217501-43-3
M. Wt: 215.44
InChI Key: PJZHOFJJGXMJEZ-UHFFFAOYSA-N
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Description

“(5-Chloro-2-propoxypyridin-3-yl)boronic acid” is a heterocyclic organic compound . It has a molecular weight of 215.4 and a molecular formula of C8H11BClNO3 . It is used for research purposes .


Synthesis Analysis

The synthesis of pyridinylboronic acids and esters like “(5-Chloro-2-propoxypyridin-3-yl)boronic acid” can be achieved through several methods. One of the most promising methods is the iridium or rhodium-catalyzed borylation of pyridine or substituted pyridines via C-H activation . This method is generally applied to the synthesis of pyridinylboronic acid pinacol esters .


Molecular Structure Analysis

The IUPAC name for this compound is “(5-chloro-2-propoxypyridin-3-yl)boronic acid”. Its canonical SMILES structure is B(C1=CC(=CN=C1OCCC)Cl)(O)O . The InChI Key for this compound is PJZHOFJJGXMJEZ-UHFFFAOYSA-N .


Chemical Reactions Analysis

“(5-Chloro-2-propoxypyridin-3-yl)boronic acid” can be used in various chemical reactions. For instance, it can be used in phosphine-free Suzuki-Miyaura cross-coupling reactions .


Physical And Chemical Properties Analysis

The compound has a density of 1.3±0.1 g/cm3 . Its boiling point is 370.3±52.0 °C at 760 mmHg . The compound has 4 H-bond acceptors and 2 H-bond donors .

Scientific Research Applications

Suzuki–Miyaura Coupling

This compound can be used as a boron reagent in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is one of the most widely-applied transition metal catalysed carbon–carbon bond forming reactions to date . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Sensing Applications

Boronic acids, including this compound, have been increasingly utilized in various sensing applications . These applications can be homogeneous assays or heterogeneous detection . Detection can be at the interface of the sensing material or within the bulk sample .

Interactions with Diols

The key interaction of boronic acids with diols allows their utilization in various areas ranging from biological labelling, protein manipulation and modification, separation and the development of therapeutics .

Protein Manipulation and Cell Labelling

Boronic acids have shown significant growth in the interaction with proteins, their manipulation and cell labelling . This makes them valuable tools in biochemical research.

Electrophoresis of Glycated Molecules

Boronic acids, including this compound, have been used for electrophoresis of glycated molecules . This allows for the separation and analysis of these molecules in a laboratory setting.

Building Materials for Microparticles

Boronic acids have been employed as building materials for microparticles for analytical methods . This allows for the creation of specialized materials for specific analytical applications.

Polymers for Controlled Release of Insulin

Boronic acids have been used in polymers for the controlled release of insulin . This has potential applications in the treatment of diabetes.

properties

IUPAC Name

(5-chloro-2-propoxypyridin-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BClNO3/c1-2-3-14-8-7(9(12)13)4-6(10)5-11-8/h4-5,12-13H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJZHOFJJGXMJEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CN=C1OCCC)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50681585
Record name (5-Chloro-2-propoxypyridin-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50681585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Chloro-2-propoxypyridin-3-yl)boronic acid

CAS RN

1217501-43-3
Record name (5-Chloro-2-propoxypyridin-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50681585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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